molecular formula C20H30N2O4 B13873897 Tert-butyl 4-(4-formamido-3-propan-2-yloxyphenyl)piperidine-1-carboxylate

Tert-butyl 4-(4-formamido-3-propan-2-yloxyphenyl)piperidine-1-carboxylate

Cat. No.: B13873897
M. Wt: 362.5 g/mol
InChI Key: IGOVFZXXIGKMKM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-formamido-3-propan-2-yloxyphenyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group and a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-formamido-3-propan-2-yloxyphenyl)piperidine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl ester group and the formamido group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-formamido-3-propan-2-yloxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(4-formamido-3-propan-2-yloxyphenyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a useful tool for probing the mechanisms of enzyme activity and receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable component in the manufacture of various products.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-formamido-3-propan-2-yloxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(4-formamido-3-propan-2-yloxyphenyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H30N2O4

Molecular Weight

362.5 g/mol

IUPAC Name

tert-butyl 4-(4-formamido-3-propan-2-yloxyphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C20H30N2O4/c1-14(2)25-18-12-16(6-7-17(18)21-13-23)15-8-10-22(11-9-15)19(24)26-20(3,4)5/h6-7,12-15H,8-11H2,1-5H3,(H,21,23)

InChI Key

IGOVFZXXIGKMKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C2CCN(CC2)C(=O)OC(C)(C)C)NC=O

Origin of Product

United States

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